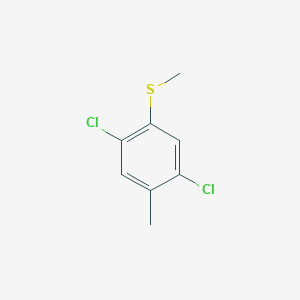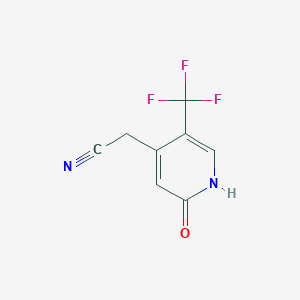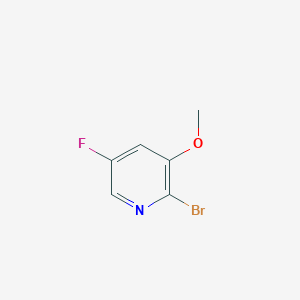
2,6-Dibromo-3,5-difluorotoluene
Vue d'ensemble
Description
2,6-Dibromo-3,5-difluorotoluene (2,6-DBDFT) is a halogenated aromatic compound, which has been widely used in the chemical and pharmaceutical industries due to its unique properties. It is a colorless, volatile liquid with a sweet odor and a boiling point of 114 °C. It is insoluble in water but soluble in organic solvents. 2,6-DBDFT has been used as a starting material for the synthesis of various pharmaceuticals, as well as for the production of polymers, dyes, and other organic compounds.
Applications De Recherche Scientifique
2,6-Dibromo-3,5-difluorotoluene has been extensively studied in the scientific literature as a model compound for the study of halogenated aromatic compounds. It has been used to study the effects of halogenation on the properties of aromatic compounds, such as solubility and reactivity. Additionally, it has been used to investigate the effects of halogenation on the biochemistry and physiology of organisms.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3,5-difluorotoluene is not fully understood. It is believed that the halogenation of the aromatic ring increases the electron density of the molecule, which increases its reactivity. This increased reactivity can lead to the formation of reactive intermediates, which can then react with other molecules, such as proteins and DNA.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-Dibromo-3,5-difluorotoluene are not well understood. In animal studies, exposure to 2,6-Dibromo-3,5-difluorotoluene has been linked to an increased risk of cancer, as well as reproductive and developmental effects. Additionally, it has been shown to have toxic effects on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dibromo-3,5-difluorotoluene has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a wide variety of experiments. However, it has several drawbacks, including its volatility and toxicity.
Orientations Futures
There are several potential future directions for research on 2,6-Dibromo-3,5-difluorotoluene. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential applications in medicine. Additionally, further research could be conducted on the effects of halogenation on the properties of aromatic compounds. Finally, research could be conducted on the potential environmental impacts of 2,6-Dibromo-3,5-difluorotoluene.
Propriétés
IUPAC Name |
2,4-dibromo-1,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYBHXCNJNVQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,5-difluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)




